N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features an indazole moiety, a piperidine ring, and a furan ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an acylating agent . The final step involves the coupling of the indazole-piperidine intermediate with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity . This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which have significant biological activities.
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids, known for their pharmacological properties.
Furan Derivatives: Compounds such as furanocoumarins and furfural, which are used in various industrial applications.
Uniqueness
N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of the indazole, piperidine, and furan moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[2-(2H-indazol-3-yl)acetyl]piperidin-4-yl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-11-17(14(2)28-13)21(27)22-15-7-9-25(10-8-15)20(26)12-19-16-5-3-4-6-18(16)23-24-19/h3-6,11,15H,7-10,12H2,1-2H3,(H,22,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAPZIZBKONEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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